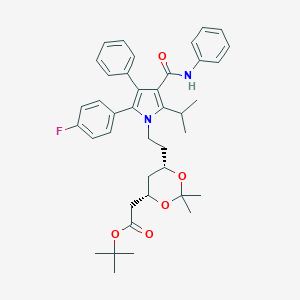

(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester

説明

BenchChem offers high-quality (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 2-[(4S,6S)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPZOMYSGNZDKY-ACHIHNKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H]2C[C@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H47FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30468497 | |

| Record name | (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472967-95-6 | |

| Record name | (3S,5S)-Atorvastatin Acetonide tert-Butyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30468497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Cornerstone of Statin Synthesis: A Technical Guide to Atorvastatin Intermediate (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1][2] Its efficacy is intrinsically linked to its specific stereochemistry, which is meticulously constructed during its complex synthesis. A pivotal component in this synthetic pathway is the chiral side-chain precursor, formally known as (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[3][4] This intermediate provides the crucial syn-1,3-diol moiety, protected as a stable acetonide, which is essential for the final architecture of the active pharmaceutical ingredient (API). Understanding the physicochemical properties, synthesis, and analytical validation of this intermediate is fundamental for any professional involved in the research, development, or manufacturing of Atorvastatin. This guide offers an in-depth exploration of this critical molecule.

Physicochemical Properties and Identification

The precise characterization of this intermediate is the first step in ensuring the quality and consistency of the final Atorvastatin product. The molecule is a colorless to light yellow liquid under standard conditions.[3]

| Property | Value | Source |

| Chemical Name | tert-Butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | [5][6] |

| CAS Number | 125995-13-3 | [3][5][6] |

| Molecular Formula | C14H27NO4 | [5][6] |

| Molecular Weight | 273.37 g/mol | [5][6] |

| Appearance | Colorless to light orange or yellow clear liquid | [3][6] |

Synthesis Pathway: A Chemo-Enzymatic Approach

The synthesis of (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is a testament to the power of modern synthetic chemistry, often employing a combination of enzymatic reactions for stereochemical control and traditional chemical transformations. Biocatalytic methods, in particular, have gained prominence for their ability to produce the desired stereoisomer with high enantiomeric purity under environmentally benign conditions.[7][8]

One established approach involves the use of a ketoreductase (KRED) enzyme to stereoselectively reduce a ketone precursor, followed by several chemical steps to yield the target intermediate.[8] The rationale behind this chemo-enzymatic strategy is to leverage the exquisite selectivity of enzymes for establishing chirality, which is often challenging and less efficient to achieve through purely chemical means.

Experimental Protocol: Representative Synthesis

The following protocol outlines a conceptual synthetic workflow. Note: Specific reagents, conditions, and catalysts can vary significantly based on proprietary industrial processes.

-

Biocatalytic Reduction: Ethyl-4-chloroacetoacetate is subjected to an asymmetric reduction using a specifically selected ketoreductase (KRED) enzyme. A cofactor regeneration system, often employing glucose and glucose dehydrogenase (GDH), is used to ensure the economic feasibility of the process.[8] This step establishes the (S)-stereocenter of the resulting ethyl-4-chloro-3-hydroxybutyrate.

-

Cyanation: The chloro group is then displaced by a cyanide group, often catalyzed by a halohydrin dehalogenase (HHDH) enzyme, to form the corresponding hydroxynitrile intermediate.[8] This step introduces the nitrogen atom required for the final aminoethyl side chain.

-

Hydrolysis and Esterification: The nitrile is hydrolyzed to a carboxylic acid, and the ethyl ester is converted to a tert-butyl ester. This is typically achieved through chemical methods involving acidic or basic conditions.

-

Acetonide Protection: The syn-1,3-diol is protected as a cyclic acetal (a 1,3-dioxane) by reacting the diol with 2,2-dimethoxypropane in the presence of an acid catalyst. This protection is crucial to prevent unwanted side reactions in subsequent steps.

-

Reduction of the Carboxylic Acid Derivative: The functional group derived from the original nitrile is reduced to the primary amine, yielding the final intermediate, (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. This can be achieved through catalytic hydrogenation.[4]

Synthesis Workflow Diagram

Caption: Chemo-enzymatic synthesis workflow for the Atorvastatin intermediate.

Analytical Validation: Ensuring Purity and Identity

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the intermediate. A suite of analytical techniques is employed for this purpose.

-

Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the intermediate.[6][9] Reverse-phase HPLC methods are commonly developed to separate the target compound from starting materials, by-products, and other impurities.[9]

-

Mass Spectrometry (MS): Coupled with chromatography (LC-MS or GC-MS), mass spectrometry confirms the molecular weight of the compound (273.37 g/mol ) by providing its mass-to-charge ratio.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide a detailed map of the molecule's carbon-hydrogen framework, confirming the presence of the tert-butyl group, the dioxane ring, and the aminoethyl side chain.

-

Optical Rotation: Measurement of the specific rotation is a critical test to confirm the correct stereochemistry of the chiral centers.[6]

Analytical Workflow Diagram

Caption: Standard analytical workflow for the validation of the intermediate.

Conclusion

(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate is more than just a precursor; it is a meticulously designed chiral building block that dictates the stereochemical outcome and, ultimately, the therapeutic efficacy of Atorvastatin. For scientists and developers in the pharmaceutical industry, a comprehensive understanding of its synthesis and analytical characterization is paramount for ensuring the production of high-quality, safe, and effective medication. The continued innovation in synthetic methodologies, particularly in biocatalysis, promises even more efficient and sustainable routes to this vital intermediate.[8]

References

- Google Patents. (n.d.). Method for preparing atorvastatin key intermediate L1 by solvent-free method.

-

Molbase. (n.d.). Atorvastatin intermediate L1. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic routes to atorvastatin intermediate. The KRED Route... [Image]. Retrieved from [Link]

-

PubChem. (n.d.). (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. Retrieved from [Link]

-

Atlantis Press. (n.d.). The synthesis of atorvastatin intermediates. Retrieved from [Link]

-

Biomolecules & Therapeutics. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Retrieved from [Link]

-

Ma, S. K., Gruber, J., Davis, C., Newman, L., et al. (2010). A green-by-design biocatalytic process for atorvastatin intermediate. Green Chemistry, 12(1), 81-86. Retrieved from [Link]

-

Hunan Solar Chemical Co., Ltd. (n.d.). Atorvastatin intermediate L1. Retrieved from [Link]

-

Li, J., Wang, Y., & Chen, J. (2023). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry, 30. Retrieved from [Link]

-

PubChem. (n.d.). Atorvastatin(1-). Retrieved from [Link]

-

ChEMBL. (n.d.). Compound: ATORVASTATIN (CHEMBL1487). Retrieved from [Link]

-

PubChem. (n.d.). Atorvastatin. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis. (2015). Various analytical methods for analysis of atorvastatin: A review. Retrieved from [Link]

-

ResearchGate. (2014). A New Way to tert-Butyl [(4R,6R)-6-Aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a Key Intermediate of Atorvastatin Synthesis. Retrieved from [Link]

-

ResearchGate. (2019). Various analytical methods for analysis of atorvastatin: A review. Retrieved from [Link]

Sources

- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | 125995-13-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate | C14H27NO4 | CID 2734288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereochemical Distinction of (3S,5S) and (3R,5R) Atorvastatin Acetonide Isomers

Preamble: The Criticality of Chirality in Statin Therapy

Atorvastatin, the active pharmaceutical ingredient in one of the most widely prescribed drugs for managing hypercholesterolemia, operates at the forefront of cardiovascular disease prevention.[1][2][3] Its therapeutic efficacy is derived from its potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the biosynthesis of cholesterol.[2][3] The molecular structure of Atorvastatin is characterized by a complex, substituted pyrrole core and a chiral 3,5-dihydroxyheptanoic acid side chain. This side chain contains two stereocenters, giving rise to four possible stereoisomers.

In pharmaceutical development, stereochemistry is not a trivial detail; it is a fundamental determinant of a drug's pharmacological and toxicological profile. For Atorvastatin, only the (3R,5R)-enantiomer possesses the correct three-dimensional orientation to bind effectively to the active site of HMG-CoA reductase and exert its therapeutic effect.[4][5] Its enantiomer, the (3S,5S)-isomer, is considered a process-related impurity with little to no desired pharmacological activity.[5]

Atorvastatin Acetonide is a key synthetic intermediate where the 3,5-diol is protected as a cyclic ketal. This protection strategy facilitates synthesis and purification, but preserves the original stereochemistry of the diol. Consequently, the differentiation, separation, and quantification of the (3S,5S) and (3R,5R) Atorvastatin Acetonide diastereomers are of paramount importance for ensuring the stereochemical purity, safety, and efficacy of the final Atorvastatin drug product. This guide provides a comprehensive technical overview of the structural differences and the analytical methodologies required to resolve these critical isomers.

Structural and Pharmacological Divergence: A Tale of Two Enantiomers

The fundamental difference between the (3R,5R) and (3S,5S) isomers lies in their absolute configuration at the C3 and C5 carbons of the heptanoic acid-derived side chain. They are enantiomers—non-superimposable mirror images of each other.

-

(3R,5R)-Atorvastatin: This is the therapeutically active isomer. The 'R' configuration (from the Latin rectus, for right) at both stereocenters creates a specific three-dimensional geometry that is complementary to the binding site of the HMG-CoA reductase enzyme.[2]

-

(3S,5S)-Atorvastatin: This is the inactive enantiomer. The 'S' configuration (from the Latin sinister, for left) results in a molecule that, while chemically identical in constitution, cannot properly orient itself within the enzyme's active site, rendering it pharmacologically inert as an HMG-CoA reductase inhibitor.[5]

The formation of the acetonide from these diols locks in this stereochemical information. Therefore, (3R,5R)-Atorvastatin Acetonide is the direct precursor to the active drug, while the (3S,5S)-isomer is a critical process impurity that must be monitored and controlled.

The presence of the (3S,5S) isomer in the final drug product can reduce its overall potency and is considered an impurity by regulatory bodies such as the FDA. Its control is a critical quality attribute in the manufacturing of Atorvastatin.

The Cornerstone of Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The most robust and widely implemented technique for separating the (3S,5S) and (3R,5R) isomers of Atorvastatin and its acetonide intermediate is chiral High-Performance Liquid Chromatography (HPLC).[6][7][8]

Principle of Chiral Recognition

Unlike standard reverse-phase HPLC, which separates compounds based on polarity, chiral chromatography separates stereoisomers by exploiting their different interactions with a chiral stationary phase (CSP). CSPs are themselves enantiomerically pure and create a chiral environment within the column. Enantiomers, when passing through this environment, form transient diastereomeric complexes with the CSP. Because diastereomers have different physical properties, these complexes have different binding energies, leading to differential retention times and, thus, separation.

Experimental Protocol: Chiral HPLC Separation

The following protocol is a representative method for the baseline separation of Atorvastatin stereoisomers, adaptable for the acetonide intermediate. The choice of a polysaccharide-based CSP is common due to its broad applicability and high success rate in resolving a wide range of chiral compounds.[7][9]

Objective: To separate and quantify the (3R,5R) and (3S,5S) isomers of Atorvastatin.

Methodology:

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.[10]

-

-

Chromatographic Conditions:

-

Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).[10]

-

Mobile Phase: A mixture of n-Hexane, ethanol, and trifluoroacetic acid in the ratio of 85:15:0.1 (v/v/v).[10] The organic solvents create the normal-phase environment, while the small amount of acid is often used to improve peak shape for acidic analytes.

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 246 nm, where the pyrrole chromophore exhibits strong absorbance.[10][11]

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a system suitability solution containing both the (3R,5R) and (3S,5S) isomers to verify the separation.

-

Dissolve the Atorvastatin Acetonide test sample in a suitable diluent, such as a 1:1 (v/v) mixture of methanol and ethanol, to an appropriate concentration (e.g., 1 mg/mL).[10]

-

-

Analysis and Data Interpretation:

-

Inject the blank (diluent), followed by the system suitability solution, and then the test samples.

-

The two isomers will elute as distinct peaks. The peak with the larger area in a sample produced via a stereoselective synthesis will correspond to the desired (3R,5R) isomer, while the smaller peak will be the (3S,5S) impurity.

-

The separation efficiency is evaluated using standard chromatographic parameters.

-

Data Presentation and System Suitability

For a method to be considered valid, it must meet predefined system suitability criteria.

| Parameter | Typical Acceptance Criteria | Rationale |

| Resolution (Rs) | > 2.0 | Ensures baseline separation between the two isomer peaks, allowing for accurate quantification.[10] |

| Tailing Factor (T) | ≤ 2.0 | Indicates good peak symmetry, which is crucial for accurate integration. |

| Theoretical Plates (N) | > 2000 | A measure of column efficiency. Higher numbers indicate sharper peaks. |

| Selectivity Factor (α) | > 1.1 | The ratio of retention factors (k'); it must be greater than 1 for any separation to occur.[7] |

Workflow for Chiral Purity Analysis

The logical flow of a typical chiral analysis experiment is crucial for ensuring reproducible and reliable results.

Caption: Workflow for Chiral Purity Analysis of Atorvastatin Isomers by HPLC.

Orthogonal and Confirmatory Analytical Techniques

While chiral HPLC is the workhorse for quantitative analysis, other techniques can provide orthogonal data or definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard NMR spectroscopy cannot differentiate between enantiomers. However, by using a chiral derivatizing agent (CDA) , the enantiomers can be converted into diastereomers. These newly formed diastereomers have distinct chemical environments and will exhibit different chemical shifts in the NMR spectrum, allowing for their identification and quantification. This method is powerful for structural confirmation but is generally more complex and less routine than HPLC.

X-ray Crystallography

For unambiguous proof of absolute stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of an isomer, its absolute configuration—(3R,5R) or (3S,5S)—can be definitively assigned. This is often performed during early-stage development to confirm the structure of reference standards.

Conclusion: Upholding Stereochemical Integrity for Patient Safety

The distinction between (3S,5S) and (3R,5R) Atorvastatin Acetonide is a clear and compelling example of the importance of stereochemistry in modern drug development. The two isomers are mirror images in structure but worlds apart in function. The (3R,5R) isomer is the key to the therapeutic action of Atorvastatin, while the (3S,5S) isomer is an inactive impurity.

For researchers, scientists, and drug development professionals, the ability to control, separate, and accurately quantify these isomers is not merely an analytical exercise; it is a fundamental requirement for guaranteeing the quality, safety, and efficacy of the final pharmaceutical product. Robust analytical methods, spearheaded by chiral HPLC, form the bedrock of quality control, ensuring that only the therapeutically active stereoisomer reaches the patient.

References

- Various analytical methods for analysis of atorvastatin: A review. (2019). Journal of Drug Delivery and Therapeutics.

- Analytical Techniques for Monitoring Atorvastatin in Pharmaceuticals: A Detailed Review. (n.d.). MDPI.

-

Various analytical methods for analysis of atorvastatin: A review. (n.d.). ResearchGate. Available at: [Link]

-

Siren, H. M. M. (2017). Atorvastatin and Related Compounds: Review on Analyses of Pharmaceutical, Blood and Environmental Samples. HELDA - University of Helsinki. Available at: [Link]

- Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.

-

Dlabkova, K., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLOS ONE. Available at: [Link]

- Hamache, T., Belboukhari, N., & Sekkoum, K. (2023). Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis.Clinical Trials and Case Studies.

-

ATORVASTATIN ACETONIDE. (n.d.). precisionFDA. Available at: [Link]

-

Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2023). Journal of AOAC INTERNATIONAL. Available at: [Link]

-

Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Zenodo. Available at: [Link]

- Atorvastatin Application Note. (n.d.). Daicel Chiral Technologies.

-

ATORVASTATIN, (3S,5R)-. (n.d.). Inxight Drugs. Available at: [Link]

-

ATORVASTATIN SYNTHESIS. (2013). New Drug Approvals. Available at: [Link]

-

Murthy, M. V., Srinivas, K., Kumar, N. R., & Mukkanti, K. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry. Available at: [Link]

-

Dömling, A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Atorvastatin Acetonide Methyl Ester. (n.d.). PubChem. Available at: [Link]

-

Atorvastatin Acetonide tert-Butyl Ester. (n.d.). PubChem. Available at: [Link]

- Preparation method of atorvastatin calcium isomer mixture and its intermediate. (2011). Google Patents.

-

Chiral screening approach of Atorvastatin diasterteomers by HPLC methods. (2022). ResearchGate. Available at: [Link]

-

Kim, J. K., et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics. Available at: [Link]

-

Atorvastatin Uses, Interactions & Side Effects. (2019). News-Medical.Net. Available at: [Link]

-

Li, Y., et al. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry. Available at: [Link]

-

Chiral screening approach of atorvastatin diastereomers by hplc method. (n.d.). Open Abstract. Available at: [Link]

-

Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers. International Journal of Multidisciplinary Sciences and Advanced Technology. Available at: [Link]

-

Structures of atorvastatin (AT), diastereomer of atorvastatin (1),... (n.d.). ResearchGate. Available at: [Link]

-

A Review on Synthesis and Applications of Statin Family. (2020). Journal of Chemical Reviews. Available at: [Link]

-

(3R,5S)-ATORVASTATIN. (n.d.). precisionFDA. Available at: [Link]

-

Atorvastatin (3S,5R)-Isomer Methyl Ester. (n.d.). Cleanchem. Available at: [Link]

-

(3R,5S)-Atorvastatin. (n.d.). PubChem. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. news-medical.net [news-medical.net]

- 3. jchemrev.com [jchemrev.com]

- 4. ATORVASTATIN, (3S,5R)- [drugs.ncats.io]

- 5. apexbt.com [apexbt.com]

- 6. medjpps.com [medjpps.com]

- 7. ppj.org.ly [ppj.org.ly]

- 8. Chiral screening approach of atorvastatin diastereomers by HPLC method [zenodo.org]

- 9. chiraltech.com [chiraltech.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

The Pivot Point: Atorvastatin Acetonide tert-Butyl Ester in API Synthesis

The following technical guide details the role, process chemistry, and critical quality attributes of Atorvastatin Acetonide tert-Butyl Ester (CAS 125971-95-1), the pivotal intermediate in the convergent synthesis of Atorvastatin Calcium.

Executive Summary

In the high-stakes landscape of statin manufacturing, Atorvastatin Acetonide tert-Butyl Ester (hereafter Intermediate-95 ) represents the "convergent pivot"—the stage where the chiral side chain and the heterocyclic core are finally united but remain chemically masked.

For process chemists, this molecule is not merely a precursor; it is the primary control point for stereochemical integrity and impurity management. Its dual-protection motif—an acetonide (isopropylidene) protecting the syn-1,3-diol and a tert-butyl ester protecting the carboxylic acid—provides the necessary lipophilicity for purification while preventing premature lactonization.

This guide analyzes the mechanistic role of Intermediate-95, detailing the critical process parameters (CPPs) required to convert it into high-purity Atorvastatin Calcium without compromising the labile

Chemical Architecture & Strategic Value

The Dual-Protection Strategy

The structural stability of Atorvastatin depends heavily on preventing the formation of Atorvastatin Lactone , a major degradation impurity. Intermediate-95 utilizes a specific steric bulk strategy to mitigate this:

-

Acetonide Ketal: Locks the C3 and C5 hydroxyls into a rigid 1,3-dioxane ring. This prevents the C5-OH from attacking the C1-carbonyl, effectively blocking lactonization during the Paal-Knorr coupling.

-

tert-Butyl Ester: Provides significant steric hindrance compared to methyl or ethyl esters, resisting premature hydrolysis during the acidic conditions often required for upstream pyrrole formation.

The Paal-Knorr Convergence

Intermediate-95 is synthesized via the Paal-Knorr condensation of a 1,4-diketone (Atorvastatin core) and a chiral amine (ATS-8 side chain). This reaction is the definitive "coupling" step.

Key Reaction Parameters:

-

Catalyst: Pivalic acid is preferred over stronger mineral acids to prevent acetonide cleavage.

-

Solvent System: Toluene/Heptane/THF mixtures allow for azeotropic water removal (Dean-Stark), driving the equilibrium toward the pyrrole.

Experimental Protocol: The "One-Pot" Deprotection Sequence

The conversion of Intermediate-95 to Atorvastatin Calcium is the most technically demanding phase. While early literature suggests isolating the diol intermediate, modern industrial protocols favor a telescoped (one-pot) hydrolysis to maximize yield and minimize solvent waste.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| Acid Hydrolysis Temp | 35°C – 40°C | Higher temps (>45°C) risk acid-catalyzed dehydration/elimination. |

| Base Equivalents | 1.1 – 1.2 eq NaOH | Excess base promotes rapid saponification but increases risk of epimerization at C3. |

| Phase Split pH | pH 8.5 – 9.5 | Critical for extracting neutral impurities (unreacted Intermediate-95) into organic phase. |

| Ca Source | Acetate acts as a buffer; Chloride requires stricter pH monitoring. |

Step-by-Step Methodology

Note: This protocol assumes a starting batch size of 100g of Intermediate-95.

Phase A: Acetonide Cleavage (Ketal Hydrolysis)

-

Dissolution: Charge 100g Intermediate-95 into a reactor with Methanol (800 mL) . Agitate until clear.

-

Acidification: Slowly add 1N HCl (aq) until pH reaches 1.5–2.0.

-

Reaction: Heat to 40°C and hold for 2–3 hours.

Phase B: Ester Saponification

-

Neutralization: Cool to 20°C. Slowly add NaOH (aq) to adjust pH to 12.0–12.5.

-

Hydrolysis: Stir at 35°C for 3 hours.

-

Impurity Extraction (The "Polishing" Step):

-

Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate (300 mL) and water.

-

Agitate and settle. Discard the organic layer.

-

Why? This removes unreacted neutral precursors and non-polar degradants before salt formation.

-

Phase C: Calcium Salt Formation

-

pH Adjustment: Adjust the aqueous layer pH to 8.0–8.5 using dilute HCl.

-

Salt Metathesis: Heat to 50°C. Slowly add a solution of Calcium Acetate (0.55 eq) in water.

-

Crystallization: Cool gradually to 10°C over 4 hours.

-

Isolation: Filter the white precipitate, wash with water/methanol (9:1), and vacuum dry at 50°C.

Impurity Profile & Management

The quality of Intermediate-95 directly dictates the impurity profile of the final API.[5]

Key Impurities

-

Atorvastatin Lactone: Formed if the pH drops < 6.0 during the final workup.

-

Epimer Impurities (3S, 5R): Result from harsh basic conditions during saponification.

-

Desfluoro-Intermediate: Originates from impure starting diketone; must be controlled before the Paal-Knorr step.

Analytical Markers (HPLC)

Researchers should track the Relative Retention Time (RRT) of Intermediate-95 vs. the Lactone.

-

Intermediate-95: High lipophilicity (Late eluting).

-

Diol tert-Butyl Ester: Mid-eluting.

-

Atorvastatin Acid: Early eluting.

-

Lactone: Elutes shortly after the acid; distinct UV spectrum.

Visualizing the Pathway

The following diagram illustrates the transformation logic, highlighting the specific reagents used to strip the protecting groups.

Caption: Reaction flow from precursors to API, highlighting the sequential deprotection of Intermediate-95.

References

-

Biomolecules & Therapeutics. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Retrieved from

-

BenchChem. (2025).[6] Challenges in the scale-up synthesis of Atorvastatin Ethyl Ester. Retrieved from

-

National Institutes of Health (PMC). (2015). An improved kilogram-scale preparation of atorvastatin calcium. Retrieved from

-

Google Patents. (2007). WO2007096751A1 - Process for the preparation of atorvastatin calcium. Retrieved from

-

MedChemExpress. (2024). Atorvastatin acetonide tert-butyl ester Product Information. Retrieved from

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents [patents.google.com]

- 3. biomolther.org [biomolther.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Atorvastatin Acetonide tert-Butyl Ester: A Technical Guide to a Key Synthetic Intermediate

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Role of a Protected Intermediate in Statin Synthesis

Atorvastatin, the active pharmaceutical ingredient in the widely prescribed cholesterol-lowering medication Lipitor®, is a complex synthetic molecule that inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The industrial synthesis of Atorvastatin is a multi-step process that relies on the precise and high-yield construction of its core pyrrole ring and chiral side chain. A pivotal compound in this synthetic endeavor is Atorvastatin Acetonide tert-Butyl Ester. This doubly-protected intermediate serves as the direct product of the key pyrrole-forming reaction, safeguarding the sensitive diol and carboxylic acid functionalities of the side chain while the heterocyclic core is assembled.[2][3] This guide provides a detailed examination of its nomenclature, the rationale behind its protective groups, its synthesis via the Paal-Knorr reaction, and its subsequent conversion to Atorvastatin.

Section 1: Nomenclature and Identification

Precise identification of chemical entities is paramount in research and development. Atorvastatin Acetonide tert-Butyl Ester is known by several synonyms and is uniquely identified by its CAS number and IUPAC name.

| Identifier | Value | Source(s) |

| Primary Name | Atorvastatin Acetonide tert-Butyl Ester | [4][5] |

| IUPAC Name | tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | [4] |

| CAS Number | 125971-95-1 | [4][5] |

| Molecular Formula | C₄₀H₄₇FN₂O₅ | [4] |

| Molecular Weight | 654.81 g/mol | [6] |

| Pharmacopoeial Synonym | Atorvastatin EP Impurity I | [5] |

| Other Synonyms | (4R-cis)-1,1-dimethylethyl-6-[2-[2-(4-fluorophenyl)-5-(1-isopropyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | [5] |

Section 2: The Logic of Protection: Acetonide and tert-Butyl Ester Groups

The selection of protecting groups is a critical strategic decision in multi-step organic synthesis. The use of both an acetonide (isopropylidene ketal) and a tert-butyl ester in this intermediate is a classic example of orthogonal protection, where each group can be removed under distinct conditions.

The Acetonide Group: Shielding the Diol

The (3R,5R)-dihydroxyheptanoate side chain is crucial for the pharmacological activity of Atorvastatin. During the pyrrole synthesis, these hydroxyl groups must be protected to prevent unwanted side reactions.

-

Causality of Choice : The acetonide is an ideal choice for protecting 1,3-diols. It is readily formed under acidic conditions by reacting the diol with acetone or a derivative like 2,2-dimethoxypropane.[7] Crucially, it is highly stable under the neutral to slightly acidic conditions of the Paal-Knorr reaction and is completely inert to basic conditions.[7][8] This stability prevents unwanted reactions while the pyrrole ring is formed. Its removal is straightforward, requiring only mild aqueous acid, which does not affect the tert-butyl ester.[9]

The tert-Butyl Ester: Protecting the Carboxylic Acid

The terminal carboxylic acid of the side chain must also be masked.

-

Causality of Choice : The tert-butyl ester provides robust protection. It is stable to a wide range of nucleophilic and basic conditions. Its steric bulk prevents attack at the carbonyl carbon. The key advantage is its lability under acidic conditions, where it is cleaved to release the carboxylic acid and isobutylene gas.[10][11] While both the acetonide and the tert-butyl ester are removed by acid, the conditions can be controlled to achieve selective or simultaneous deprotection.[12] For Atorvastatin synthesis, a sequential, two-step deprotection is often favored to improve purity and yield.[12][13]

Caption: Logic of the orthogonal protection strategy.

Section 3: Synthesis of Atorvastatin Acetonide tert-Butyl Ester

The cornerstone of the synthesis is the Paal-Knorr reaction, a classical method for constructing pyrroles from a 1,4-dicarbonyl compound and a primary amine.[1][14]

Sources

- 1. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5 | CID 10168503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atorvastatin Acetonide tert-Butyl Ester | 125971-95-1 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Acetonides [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyl Esters [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacophore Stability of Atorvastatin Tert-butyl Ester Derivatives: A Mechanistic and Methodological Investigation

An In-depth Technical Guide:

Introduction

Atorvastatin, a leading synthetic statin, has fundamentally altered the management of hypercholesterolemia through its potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1] The therapeutic success of atorvastatin is intrinsically linked to its specific three-dimensional structure and the arrangement of functional groups that constitute its pharmacophore. During the synthesis of the active pharmaceutical ingredient (API), various intermediates and related substances are formed, one of which is the Atorvastatin tert-butyl ester.[2] While often considered an impurity, this derivative represents a chemically modified version of the parent molecule where the critical carboxylic acid group is masked.[2][3]

Understanding the stability of this tert-butyl ester derivative is paramount for several reasons. Firstly, as a potential impurity, its degradation profile must be known to ensure the safety and purity of the final drug product. Secondly, its stability (or lack thereof) can provide insights into its potential as a prodrug, where the ester would be cleaved in vivo to release the active carboxylic acid. This guide provides a comprehensive technical analysis of the pharmacophore stability of Atorvastatin tert-butyl ester. We will dissect the core pharmacophore, predict the stability of the ester derivative under various stress conditions, and provide detailed, field-proven protocols for its rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of atorvastatin and its related compounds.

The Atorvastatin Pharmacophore: A Triad of Essential Interactions

The inhibitory activity of atorvastatin against HMG-CoA reductase is not the result of a single functional group, but rather a concerted interaction of several key features. The pharmacophore can be understood as a triad of essential structural components.

-

The Dihydroxy Heptanoic Acid Side Chain: This is the cornerstone of the pharmacophore. The 3,5-dihydroxy carboxylate moiety mimics the endogenous substrate, HMG-CoA, allowing it to bind competitively to the active site of the enzyme.[1] The carboxylic acid is essential for forming a key salt bridge interaction with a positively charged residue in the enzyme's active site.

-

The Pyrrole Core: The central pyrrole ring acts as a rigid scaffold, correctly positioning the other functional groups for optimal binding.

-

The Aromatic Moieties: The fluorophenyl and phenyl groups engage in hydrophobic and pi-stacking interactions within the active site, contributing significantly to the overall binding affinity.

Caption: Predicted primary degradation pathway under hydrolytic stress.

Oxidative Stability

Causality Behind Experimental Choice: Oxidation is a common degradation pathway that can be initiated by atmospheric oxygen or residual peroxides in excipients. Hydrogen peroxide is used as a stressing agent to simulate this.

-

Atorvastatin Behavior: Atorvastatin shows susceptibility to oxidative stress, leading to the formation of several degradation products. [4][5]The pyrrole ring and other electron-rich parts of the molecule are potential sites of oxidation.

-

Predicted Atorvastatin Tert-butyl Ester Behavior: The stability of the tert-butyl ester derivative under oxidative stress is expected to be very similar to that of the parent drug. The ester group is not typically a primary site for oxidation. Therefore, degradation will likely occur at the same vulnerable points on the molecule, such as the pyrrole ring. The key pharmacophoric elements, particularly the aromatic rings and the pyrrole core, are at risk.

Thermal and Photolytic Stability

Causality Behind Experimental Choice: Thermal stress testing evaluates the impact of high temperatures that might be encountered during manufacturing or improper storage. [1]Photostability testing is crucial as light exposure can provide the energy to initiate degradation reactions. [4]

-

Atorvastatin Behavior: Atorvastatin has been shown to degrade under both thermal and photolytic stress. [1][4]Thermal degradation can lead to a complex mixture of products. [1]

-

Predicted Atorvastatin Tert-butyl Ester Behavior: The ester derivative is expected to exhibit similar thermal and photolytic instability to the parent drug. The fundamental chromophores within the molecule that absorb UV light are unchanged, and the bonds susceptible to thermal cleavage are largely the same. The core pharmacophore remains vulnerable under these conditions.

Experimental Protocols for Stability Assessment

A self-validating system for assessing stability involves a robust experimental design coupled with a specific, stability-indicating analytical method.

Protocol: Forced Degradation Study

This protocol is designed to generate potential degradation products and assess the intrinsic stability of the Atorvastatin tert-butyl ester.

Objective: To generate a degradation profile of Atorvastatin tert-butyl ester under various stress conditions.

Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve Atorvastatin tert-butyl ester in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

-

Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at ambient temperature for 48 hours. [4]Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.

-

Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at ambient temperature for 24 hours. [4]Dilute to a final concentration of ~100 µg/mL with mobile phase.

-

Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 5 hours. [6]Dissolve a portion of the stressed solid in the mobile phase to achieve a final concentration of ~100 µg/mL.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours. Dissolve a portion of the stressed solid in the mobile phase to achieve a final concentration of ~100 µg/mL.

-

Control Sample: Dilute the stock solution with the mobile phase to the same final concentration (~100 µg/mL) without subjecting it to any stress.

-

Analysis: Analyze all samples immediately using the stability-indicating HPLC method described below.

Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop a method that can separate the intact Atorvastatin tert-butyl ester from its degradation products and the parent atorvastatin acid.

| Parameter | Condition | Rationale |

| Column | Zorbax Bonus-RP (4.6 x 150 mm, 5 µm) or equivalent C18 | Provides excellent resolution for non-polar compounds like atorvastatin and its derivatives. [4] |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for acidic and basic compounds. |

| Mobile Phase B | Acetonitrile | A common organic modifier providing good elution strength. |

| Gradient Elution | 0-5 min (30% B), 5-20 min (30-70% B), 20-25 min (70% B) | A gradient is necessary to elute both the more polar degradation products and the less polar ester. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency. [4] |

| Detection Wavelength | 245 nm | A wavelength at which atorvastatin and its related compounds exhibit strong absorbance. [4] |

| Column Temperature | 30°C | Controls retention time variability and improves peak symmetry. |

| Injection Volume | 10 µL | A standard volume to avoid column overloading. |

Data Presentation and Interpretation

The results from the forced degradation study should be summarized in a table to allow for easy comparison.

| Stress Condition | Retention Time of Main Peak (min) | % Assay of Main Peak | Number of Degradation Peaks | Retention Times of Major Degradants (min) |

| Control (Unstressed) | [e.g., 18.5] | 100.0 | 0 | N/A |

| Acid Hydrolysis (0.1N HCl, 80°C) | 18.5 | [e.g., 45.2] | 2 | [e.g., 12.1 (Atorvastatin Acid), 15.3 (Lactone)] |

| Base Hydrolysis (0.1N NaOH, RT) | 18.5 | [e.g., 60.8] | 1 | [e.g., 12.1 (Atorvastatin Acid)] |

| Oxidation (3% H₂O₂, RT) | 18.5 | [e.g., 85.1] | 3 | [e.g., 9.4, 11.2, 16.7] |

| Thermal (105°C, Solid) | 18.5 | [e.g., 92.3] | 2 | [e.g., 10.5, 14.8] |

| Photolytic (UV 254nm, Solid) | 18.5 | [e.g., 90.5] | 1 | [e.g., 17.1] |

Note: Retention times are hypothetical and must be experimentally determined.

Trustworthiness Through Self-Validation: The specificity of the HPLC method is confirmed by its ability to resolve the main peak from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector should be performed to ensure that the main peak in stressed samples is not co-eluting with any degradants. [4]For definitive identification of unknown degradation products, fractions can be collected and analyzed by LC-MS. [5]

Conclusion

The pharmacophore of Atorvastatin tert-butyl ester is subject to degradation under a range of stress conditions, with hydrolytic instability being the most significant and predictable pathway. The primary degradation product is the active drug, atorvastatin, which itself can undergo further degradation, particularly under acidic conditions to form the corresponding lactone. The stability of the derivative under oxidative, thermal, and photolytic stress is expected to mirror that of the parent compound, with the core pharmacophoric rings being the primary sites of degradation.

A thorough understanding of these degradation pathways, elucidated through systematic forced degradation studies and validated by a robust, stability-indicating HPLC method, is critical. This knowledge ensures the development of pure and safe Atorvastatin API, allows for accurate impurity profiling, and provides a foundational understanding for any potential development of this derivative as a prodrug.

References

-

Fitriani, L., Lestari, D. P., & Ibrahim, S. (2018). Forced degradation study of statins: a review. International Journal of Applied Pharmaceutics, 10(6), 23-29. Available from: [Link]

-

Reddy, G. V., Reddy, B. P., & Kumar, P. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 35(10), 1365-1382. Available from: [Link]

-

Eisentrager, A., et al. (2008). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Tetrahedron, 64(26), 6148-6153. Available from: [Link]

-

Sutar, P. S., Munde, M. K., Vichare, V. S., & Kulkarni, N. S. (2022). Review on Forced Degradation Study of Statins. Asian Journal of Pharmaceutical Analysis, 12(3), 163-169. Available from: [Link]

-

Novak, T. J., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 223-233. Available from: [Link]

-

Kumar, A., et al. (2023). Comprehensive Review on Analytical Methods of Atorvastatin. Journal of Drug Delivery and Therapeutics, 13(7), 185-192. Available from: [Link]

-

Srinivas, K., et al. (2005). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 17(4), 2343-2348. Available from: [Link]

-

Zhang, Y., et al. (2023). Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. Molecules, 28(21), 7384. Available from: [Link]

-

de Assis, M. D., et al. (2017). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 22(12), 2133. Available from: [Link]

-

Kumar, P., et al. (2023). Method development and validation of Atorvastatin, Ezetimibe and Fenofibrate using RP-HPLC along with their forced degradation studies and greenness profiling. Cogent Chemistry, 9(1), 2199042. Available from: [Link]

-

Reddy, G. V., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. ResearchGate. Available from: [Link]

-

Sharma, T., & Moitra, S. K. (2019). Various analytical methods for analysis of atorvastatin: A review. International Journal of Pharmaceutical Sciences and Research, 10(6), 2635-2643. Available from: [Link]

-

Seshachalam, V., et al. (2015). New Validated Stability-Indicating Rp-HPLC Method for Simultaneous Estimation of Atorvastatin and Ezetimibe in Human Plasma by Using PDA Detector. Scientia Pharmaceutica, 83(2), 263–277. Available from: [Link]

-

Jain, P. S., et al. (2013). Development and Validation of Stability-Indicating Assay Method by UPLC for a Fixed Dose Combination of Atorvastatin and Ezetimibe. Journal of Chromatographic Science, 51(8), 747-753. Available from: [Link]

- Villani, F. J., & Poss, M. A. (2009). Preparation of an Atorvastatin Intermediate. U.S. Patent Application No. 12/071,385.

-

LookChem. (n.d.). Atorvastatin tert-Butyl Ester. LookChem. Available from: [Link]

-

Kim, C. U., et al. (2012). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 20(1), 123-127. Available from: [Link]

-

Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. Available from: [Link]

- Lee, K., et al. (2010). Preparation process useful in synthesis of atorvastatin. European Patent No. EP2240442B1.

-

Dunn, A. L., et al. (2020). Chemical Stability of Compounded Atorvastatin Suspension Over a 5-week Period at Varied Temperature and Storage Conditions. IOSR Journal of Pharmacy, 10(1), 1-7. Available from: [Link]

-

Veeprho. (n.d.). Atorvastatin 5-Isopropyl Ether tert-Butyl Ester. Veeprho. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Atorvastatin tert-butyl ester. PubChem. Available from: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 6. scispace.com [scispace.com]

A Structural and Synthetic Analysis of Atorvastatin Intermediates: Atorvastatin Acetonide tert-Butyl Ester versus Atorvastatin Calcium

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its large-scale synthesis is a feat of modern process chemistry, relying on the strategic use of protecting groups to ensure stereochemical integrity and high yields. This technical guide provides a detailed comparative analysis of a key intermediate, Atorvastatin Acetonide tert-Butyl Ester, and the active pharmaceutical ingredient (API), Atorvastatin Calcium. We will delve into their distinct chemical structures, the rationale behind the synthetic strategy employing the protected intermediate, and provide detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of statin-based therapeutics.

Introduction: The Significance of Atorvastatin and its Synthetic Pathway

Atorvastatin is a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the biosynthesis of cholesterol.[1] Its intricate molecular architecture, featuring a pyrrole core and a stereochemically defined dihydroxy heptanoic acid side chain, necessitates a sophisticated synthetic approach. The most commercially viable route to Atorvastatin is the Paal-Knorr synthesis, a convergent method that constructs the central pyrrole ring by condensing a 1,4-diketone with a chiral amino-ester side chain.[2] A critical aspect of this synthesis is the use of protecting groups to mask the reactive hydroxyl and carboxylic acid functionalities of the side chain, preventing unwanted side reactions and ensuring the desired stereochemistry. Atorvastatin Acetonide tert-Butyl Ester represents a pivotal intermediate where these sensitive groups are masked, facilitating high-yielding and pure product formation.

Structural Elucidation: A Tale of Two Molecules

The structural differences between Atorvastatin Acetonide tert-Butyl Ester and Atorvastatin Calcium are fundamental to their respective roles in the synthesis and therapeutic action of the drug.

Atorvastatin Acetonide tert-Butyl Ester: The Protected Intermediate

Atorvastatin Acetonide tert-Butyl Ester, systematically named (4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, is a synthetic precursor to the active drug.[3] Its key structural features are the acetonide and tert-butyl ester protecting groups.

-

Acetonide Group: The 3,5-dihydroxy groups of the heptanoic acid side chain are protected as a cyclic ketal, specifically an acetonide, by reacting the diol with acetone.[4][5] This protection strategy is highly effective for 1,3-diols.[4]

-

tert-Butyl Ester Group: The carboxylic acid functionality is protected as a tert-butyl ester. This bulky ester group is stable under a wide range of reaction conditions, particularly basic and nucleophilic environments.[6][7]

The molecular formula of Atorvastatin Acetonide tert-Butyl Ester is C₄₀H₄₇FN₂O₅, and its molecular weight is 654.81 g/mol .[8]

Atorvastatin Calcium: The Active Pharmaceutical Ingredient (API)

Atorvastatin Calcium is the hemi-calcium salt of the active atorvastatin acid.[9] Its chemical name is [R-(R,R)]-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid, calcium salt (2:1). In its solid state, it typically exists as a trihydrate.

The key structural features of Atorvastatin Calcium are the free diol and the carboxylate salt:

-

Free Diol: The 3,5-dihydroxy groups on the side chain are deprotected and are crucial for the molecule's interaction with the HMG-CoA reductase enzyme.

-

Calcium Salt: The carboxylic acid is deprotonated and forms an ionic bond with a calcium ion. Two atorvastatin anions associate with one calcium cation. This salt form enhances the stability and handling of the API.

The molecular formula of anhydrous Atorvastatin Calcium is (C₃₃H₃₄FN₂O₅)₂Ca.

The "Why": Rationale for the Protected Intermediate Strategy

The use of Atorvastatin Acetonide tert-Butyl Ester as an intermediate is a deliberate and strategic choice in the synthesis of Atorvastatin. This approach is rooted in the fundamental principles of protecting group chemistry, which aims to temporarily mask reactive functional groups to allow for chemical transformations at other parts of the molecule.

Causality Behind Protecting Group Selection

-

Acetonide for Diol Protection: The 1,3-diol in the atorvastatin side chain is susceptible to oxidation and other unwanted side reactions. The acetonide group provides robust protection under the basic or neutral conditions often employed in subsequent synthetic steps.[4][10] Its formation from acetone is a straightforward, high-yielding reaction.[11] Crucially, the acetonide can be readily removed under mild acidic conditions to regenerate the diol in the final stages of the synthesis.[12]

-

tert-Butyl Ester for Carboxylic Acid Protection: The carboxylic acid is a highly reactive functional group. The tert-butyl ester is an excellent choice for protection due to its steric hindrance, which prevents it from undergoing reactions such as esterification or amide bond formation under many conditions.[7] A significant advantage of the tert-butyl ester is its lability under acidic conditions, which allows for its selective removal without affecting other acid-sensitive groups that might be present in the molecule.[6][13] This orthogonality to many other protecting groups is a key principle in complex organic synthesis.[6]

Synthetic Workflow and Logical Relationships

The overall synthetic strategy can be visualized as a logical progression from protected, stable intermediates to the final, active drug molecule.

Caption: Synthetic workflow for Atorvastatin Calcium.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of Atorvastatin Acetonide tert-Butyl Ester and Atorvastatin Calcium. These are based on established literature procedures and should be adapted and optimized for specific laboratory conditions.

Synthesis of Atorvastatin Acetonide tert-Butyl Ester via Paal-Knorr Condensation

This protocol describes the key convergent step in the synthesis of the protected atorvastatin intermediate.[14][15][16]

Reactants:

-

4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (1,4-diketone)

-

(4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester (chiral amine)

-

Pivalic acid (catalyst)

-

Toluene, n-heptane, THF (solvents)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, charge the 1,4-diketone, chiral amine, and the solvent mixture (e.g., toluene, n-heptane, and THF).

-

Add a catalytic amount of pivalic acid to the mixture.

-

Heat the reaction mixture to reflux and continuously remove water using the Dean-Stark trap.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction is typically complete within 40-50 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with an aqueous sodium hydroxide solution, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Atorvastatin Acetonide tert-Butyl Ester.

-

Purify the crude product by recrystallization from a suitable solvent such as anhydrous ethanol to obtain a white to off-white solid.[17]

Deprotection and Formation of Atorvastatin Calcium

This multi-step protocol outlines the conversion of the protected intermediate to the final API.[12][18]

Reactants:

-

Atorvastatin Acetonide tert-Butyl Ester

-

Methanol

-

Hydrochloric acid (aqueous)

-

Sodium hydroxide (aqueous)

-

Methyl tert-butyl ether (MTBE)

-

Calcium acetate or calcium chloride

Procedure:

-

Acidic Deprotection: Dissolve the Atorvastatin Acetonide tert-Butyl Ester in methanol. Add a solution of aqueous hydrochloric acid and stir the mixture at approximately 30°C. This step removes both the acetonide and the tert-butyl ester groups to yield the diol acid.[12][18]

-

Saponification: Add an aqueous solution of sodium hydroxide to the reaction mixture and continue stirring. This ensures complete hydrolysis of the ester and forms the sodium salt of atorvastatin.

-

Work-up and Extraction: Add water and methyl tert-butyl ether (MTBE) to the reaction mixture. Separate the aqueous layer, which contains the atorvastatin sodium salt. Wash the aqueous layer with MTBE to remove organic impurities.

-

Calcium Salt Formation: Heat the aqueous solution containing the atorvastatin sodium salt. In a separate vessel, prepare a solution of calcium acetate or calcium chloride in water. Slowly add the atorvastatin sodium salt solution to the calcium salt solution while maintaining the temperature.

-

Crystallization and Isolation: Cool the reaction mixture to room temperature and then further cool to 10-15°C to induce crystallization of Atorvastatin Calcium.

-

Filter the precipitated solid and wash it with water.

-

Dry the product under vacuum at 50-55°C to a constant weight to yield Atorvastatin Calcium as a white to off-white powder.

Analytical Characterization

HPLC is a crucial technique for monitoring reaction progress, assessing purity, and quantifying impurities.[19][20][21]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Luna C18)

Mobile Phase (Gradient Elution Example): [21]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Ammonium acetate buffer (pH 4)

-

Mobile Phase C: Tetrahydrofuran (THF)

A gradient program would be developed to ensure the separation of the starting materials, the intermediate, the final product, and any potential impurities.

Detection:

-

UV detection at 248 nm.[21]

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable diluent (e.g., a mixture of acetonitrile, THF, and water) to a final concentration of approximately 0.05 mg/mL.[19]

NMR spectroscopy is essential for the structural confirmation of both the intermediate and the final product.

Atorvastatin Acetonide tert-Butyl Ester (¹H NMR in CDCl₃): [22]

-

Characteristic signals for the acetonide group will appear as singlets for the two methyl groups.

-

The tert-butyl ester will show a characteristic singlet at approximately 1.4 ppm integrating to 9 protons.

-

The aromatic protons will appear in the range of 6.8-7.3 ppm.

Atorvastatin Calcium (Solid-State ¹³C NMR):

-

Solid-state NMR is often used for the characterization of the API due to its crystalline nature. The spectra can be complex due to the presence of two atorvastatin molecules in the asymmetric unit of some crystalline forms.

Data Presentation and Comparison

The following table summarizes the key physicochemical properties of Atorvastatin Acetonide tert-Butyl Ester and Atorvastatin Calcium.

| Property | Atorvastatin Acetonide tert-Butyl Ester | Atorvastatin Calcium (anhydrous) |

| IUPAC Name | tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate[23] | calcium bis((3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate) |

| Molecular Formula | C₄₀H₄₇FN₂O₅[8] | (C₃₃H₃₄FN₂O₅)₂Ca |

| Molecular Weight | 654.81 g/mol [8] | 1155.36 g/mol |

| Key Functional Groups | Acetonide, tert-Butyl Ester | Dihydroxy, Carboxylate Salt |

| Role in Synthesis | Protected Intermediate | Active Pharmaceutical Ingredient (API) |

| Solubility | Soluble in organic solvents | Sparingly soluble in water |

Conclusion

The synthesis of Atorvastatin Calcium is a testament to the power of strategic organic synthesis. The use of Atorvastatin Acetonide tert-Butyl Ester as a key intermediate is not merely a matter of convenience but a carefully considered approach to ensure the efficient and stereoselective construction of a complex drug molecule. By protecting the diol and carboxylic acid functionalities, chemists can navigate the synthetic landscape with greater control, leading to higher yields and purer final product. This in-depth guide has provided a comprehensive overview of the structural differences, the synthetic rationale, and the analytical methodologies associated with these two critical compounds. A thorough understanding of these principles is essential for any scientist or researcher involved in the development and manufacturing of this life-saving medication.

References

- BenchChem. (2025).

- Google Patents. (Original Grant).

- Google Patents. (Original Grant).

- BenchChem. (2025). A Comparative Guide to t-Butyl Ester and Fmoc as Carboxylic Acid Protecting Groups.

- Thieme. (2017). Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. Synfacts, 13(11), 1117.

- Lee, H. W., et al. (2008). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Biomolecules & Therapeutics, 16(1), 28-33.

- BenchChem. (2025).

- BenchChem. (2025).

- Google Patents. (Original Grant).

- Google Patents. (Original Grant).

- Waters. (n.d.). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System.

- Google Patents. (Original Grant). Process for the synthesis of (4r-cis)

- SIELC Technologies. (n.d.).

- MedchemExpress. (n.d.).

- Huang, Y., & Liu, T. (2017). The synthesis of atorvastatin intermediates.

- Royal Society of Chemistry. (2017).

- Shulyak, N., et al. (2021). Development of a Novel, Fast, Simple HPLC Method for Determination of Atorvastatin and its Impurities in Tablets. Molecules, 26(8), 2185.

- Singh, S., et al. (2019). Various analytical methods for analysis of atorvastatin: A review. Journal of Drug Delivery and Therapeutics, 9(3-s), 834-841.

- IOSR Journal. (n.d.).

- Ertürk, S., et al. (2003). An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 1017-1023.

- InvivoChem. (n.d.).

- PubChem. (n.d.).

- Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as.... In Study Prep.

- Google Patents. (Original Grant).

- BOC Sciences. (n.d.). (4R-CIS)-1,1-DIMETHYLETHYL 6-[2-[2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3- PHENYL-4-[(PHENYLAMINO)

- Pharmaffiliates. (n.d.).

- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

- Santa Cruz Biotechnology. (n.d.).

- Reddit. (2016). Most labile ester protecting group?. r/chemistry.

- YouTube. (2020). Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group.

- ResearchGate. (2016). Is acetonide protected 1,2-diol stable in strong base system such t-BuOK/t-BuOH?.

- National Institutes of Health. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)

- PubChemLite. (n.d.). 1-methylethyl (4r,6r)-6-[2-[2-(4-fluorophenyl)....

-

Google Patents. (Original Grant). Process for preparing amorphous (4r-cis)-6-[2-[3-phenyl-4-(phenylcarbamoyl)-2-(4-fluorophenyl)-5-(1-methyl)-pyrrol-1-yl]-2,2-dimethyl-[15]-dioxane-4-yl-acetic acid. EP1711489A1.11489A1.

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. (4R-CIS)-1,1-DIMETHYLETHYL 6-[2-[2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3- PHENYL-4-[(PHENYLAMINO)CARBONYL]-1H-PYRROL-1-YL]ETHYL]-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acetals can serve as protecting groups for 1,2-diols, as well as ... | Study Prep in Pearson+ [pearson.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Atorvastatin Acetonide tert-Butyl Ester | CAS 125971-95-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. EP1711489A1 - Process for preparing amorphous (4r-cis)-6-[2-[3-phenyl-4-(phenylcarbamoyl)-2-(4-fluorophenyl)-5-(1-methyl)-pyrrol-1-yl]-2,2-dimethyl-[1,3]-dioxane-4-yl-acetic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. EP1922315A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]

- 13. tert-Butyl Esters [organic-chemistry.org]

- 14. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 15. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 16. biomolther.org [biomolther.org]

- 17. atlantis-press.com [atlantis-press.com]

- 18. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 19. waters.com [waters.com]

- 20. mdpi.com [mdpi.com]

- 21. An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. US5103024A - Process for the synthesis of (4r-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate - Google Patents [patents.google.com]

- 23. Atorvastatin Acetonide tert-Butyl Ester | C40H47FN2O5 | CID 10168503 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Hydrolysis of Atorvastatin Acetonide Intermediate

Abstract & Strategic Context

The deprotection of the acetonide (isopropylidene) group from the atorvastatin intermediate is a pivotal "gateway" step in the API synthesis. While chemically straightforward, this step is thermodynamically treacherous. The acidic conditions required to cleave the 1,3-dioxane ring simultaneously catalyze the cyclization of the resulting

This guide details a One-Pot Reactive Crystallization Protocol that couples acetonide hydrolysis with in-situ lactone ring-opening. By understanding the kinetic competition between deprotection and lactonization, process chemists can minimize impurity formation and ensure high yields of the amorphous or crystalline hemi-calcium salt.

Mechanistic Insight: The "Lactone Trap"

The hydrolysis of the acetonide intermediate (typically the tert-butyl ester) proceeds via an oxocarbenium ion mechanism. However, the resulting free diol is unstable in the acidic media required for the reaction.

Reaction Pathway Analysis[1]

-

Initiation: Protonation of the acetonide oxygen.

-

Cleavage: Rate-limiting ring opening to the oxocarbenium ion, followed by water attack to form the hemi-ketal, which collapses to the Syn-1,3-Diol .

-

The Trap (Lactonization): Under acidic conditions (pH < 4), the C1-carboxyl group (or ester) reacts intramolecularly with the C5-hydroxyl group. This forms the thermodynamically favored, 5-membered Atorvastatin Lactone .

-

Resolution: The lactone must be hydrolyzed by a strong base (NaOH) to yield the stable carboxylate salt.

Thermodynamic Constraints

-

Acidic Media: Equilibrium shifts >95% toward the Lactone (

). -

Basic Media: Equilibrium shifts >99% toward the Open-Chain Salt (

). -

Kinetic Implication: Isolation of the free diol acid is operationally impossible without significant lactone contamination. The process must telescope directly into the salt formation.

Figure 1: Mechanistic pathway showing the "Lactone Trap" during acidic deprotection. The process must drive the equilibrium from the Lactone (red) to the Salt (green).

Critical Process Parameters (CPPs)

Acid Catalyst Selection

-

Recommendation: HCl (1M to 2M) or H₂SO₄ .

-

Why: Weaker organic acids (Acetic, Formic) are insufficient to cleave the hindered acetonide at commercially viable rates. Strong mineral acids are required.

-

Risk: High acid concentration (>3M) promotes dehydration of the

-hydroxyl group, leading to Impurity C (penta-2,4-dienoic acid derivative).

Solvent System

-

Primary: Methanol (MeOH) or THF/Water .

-

Ratio: Methanol is preferred for solubility. Water is a stoichiometric reagent; ensure water content is

relative to solvent to drive the equilibrium forward. -

Impact: THF increases the rate of acetonide removal but complicates the subsequent phase separation if not removed.

Temperature Control

-

Optimal Range: 35°C – 45°C .

-

Upper Limit: >50°C exponentially increases the rate of elimination (dehydration) and epimerization at the C3/C5 chiral centers.

-

Lower Limit: <25°C results in reaction times >24h, allowing "slow" side reactions (oxidation) to accumulate.

Experimental Protocol: The "One-Pot" Method

This protocol telescopes acetonide cleavage, ester hydrolysis, and calcium salt formation to prevent lactone isolation.

Materials

-

Starting Material: Atorvastatin Acetonide tert-butyl ester (1.0 eq)

-

Solvent: Methanol (HPLC Grade)

-

Acid: 1N HCl (aqueous)

-

Base: 1N NaOH (aqueous)

-

Salt Source: Calcium Acetate hydrate (

)

Step-by-Step Workflow

Step 1: Acid Hydrolysis (Deprotection)

-

Charge 10.0 g of Acetonide intermediate into a reactor.

-

Add 100 mL Methanol . Stir until dissolved.

-

Add 15 mL 1N HCl (approx 1.5–2.0 eq).

-

Heat mixture to 40°C ± 2°C .

-

Monitor: Check HPLC every 2 hours.

-

Target: < 0.5% Acetonide remaining.[1]

-

Note: At this stage, the HPLC will show a mixture of Atorvastatin Free Acid and Atorvastatin Lactone. This is normal.

-

Step 2: Base Hydrolysis (Ring Opening) 6. Cool reaction mass to 20–25°C . 7. Slowly add 1N NaOH until pH reaches 12.0 – 12.5 .

- Stoichiometry: You need enough base to neutralize the HCl added in Step 3 plus hydrolyze the lactone/ester (approx 2.5–3.0 eq total).

- Stir at ambient temperature for 2–4 hours.

- Monitor: Check HPLC for disappearance of Atorvastatin Lactone (Impurity H).

- Spec: Lactone < 0.1%.[2]

Step 3: Work-up and Salt Formation 10. Concentrate methanol under vacuum (keep T < 45°C) to ~30% volume. 11. Dilute with Water (50 mL) and wash with MTBE (50 mL) to remove non-polar impurities. Discard organic layer. 12. Warm aqueous layer to 45–50°C . 13. Add solution of Calcium Acetate (1.6 g in 20 mL water) dropwise over 30 mins. 14. Cool to 15°C to precipitate Atorvastatin Calcium. 15. Filter, wash with water, and vacuum dry.

Data Summary & Troubleshooting

Impurity Profile Response

| Impurity Name | Structure/Origin | Cause of Spike | Remediation |

| Impurity H | Lactone | Insufficient Base or pH < 9 during workup | Re-adjust pH to 12, stir longer before Ca addition. |

| Impurity C | Dehydrated Diol | Acid concentration too high or Temp > 50°C | Reduce acid strength; maintain T < 45°C. |

| Impurity X | Epimer (3S, 5R) | Prolonged exposure to extreme pH | Quench reaction immediately upon completion. |

Process Flow Diagram

Figure 2: Operational workflow for the One-Pot Deprotection and Salt Formation.

References

-

Baumann, K. L., et al. (1992).[3] "The convergent synthesis of CI-981, an optically active, highly potent, tissue selective inhibitor of HMG-CoA reductase." Tetrahedron Letters, 33(17), 2283-2284.

-

Jemal, M., et al. (1999).[4] "Quantitation of the acid and lactone forms of atorvastatin... in human serum."[4][5] Rapid Communications in Mass Spectrometry, 13(11), 1003-1015.[4]

-